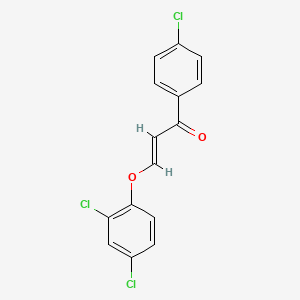
1-(4-chlorophenyl)-3-(2,4-dichlorophenoxy)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-(2,4-dichlorophenoxy)-2-propen-1-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the market in 1979 and has since been used extensively in many countries around the world.
Mécanisme D'action
1-(4-chlorophenyl)-3-(2,4-dichlorophenoxy)-2-propen-1-one works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis. This leads to the disruption of the photosynthetic process, ultimately causing the death of the plant.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorophenyl)-3-(2,4-dichlorophenoxy)-2-propen-1-one can also have biochemical and physiological effects on non-target organisms, such as animals and humans. These effects include changes in liver enzymes, oxidative stress, and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-chlorophenyl)-3-(2,4-dichlorophenoxy)-2-propen-1-one in laboratory experiments include its high effectiveness in controlling the growth of weeds, its low toxicity to humans and animals, and its ease of use. However, its limitations include its potential for environmental contamination and its potential for non-target effects on other organisms.
Orientations Futures
Future research on 1-(4-chlorophenyl)-3-(2,4-dichlorophenoxy)-2-propen-1-one could focus on developing more effective and environmentally friendly herbicides, as well as on understanding its potential effects on non-target organisms. Additionally, research could be conducted on the use of 1-(4-chlorophenyl)-3-(2,4-dichlorophenoxy)-2-propen-1-one in combination with other herbicides to increase its effectiveness in controlling weed growth.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-3-(2,4-dichlorophenoxy)-2-propen-1-one involves the reaction of 2,4-dichlorophenol with 4-chlorobenzaldehyde in the presence of a base, followed by the addition of propenone. The resulting product is then purified to obtain 1-(4-chlorophenyl)-3-(2,4-dichlorophenoxy)-2-propen-1-one in its pure form.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-(2,4-dichlorophenoxy)-2-propen-1-one has been extensively studied for its effectiveness as a herbicide in agricultural applications. It has been found to be highly effective in controlling the growth of many types of weeds, including annual grasses, broadleaf weeds, and sedges.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,4-dichlorophenoxy)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O2/c16-11-3-1-10(2-4-11)14(19)7-8-20-15-6-5-12(17)9-13(15)18/h1-9H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFRXUWPEMOYOL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=COC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/OC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-chlorophenyl)-3-(2,4-dichlorophenoxy)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
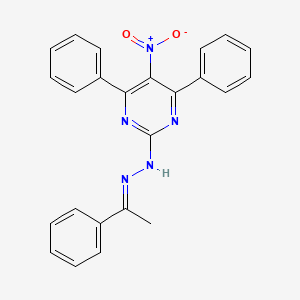

![2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5766251.png)
![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)

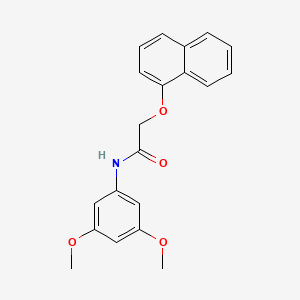
![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5766301.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylacrylamide](/img/structure/B5766307.png)
![N-ethyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5766310.png)
![N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5766314.png)
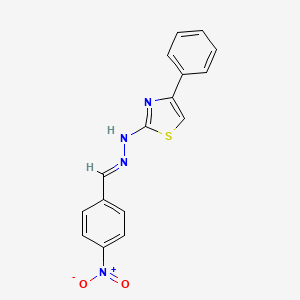
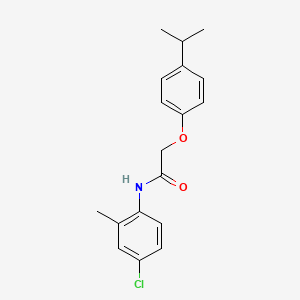
![2-(benzylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5766327.png)